molecular formula C10H12N2O4S B12954515 Benzoic acid, 3-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)-, methyl ester

Benzoic acid, 3-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)-, methyl ester

Cat. No.: B12954515
M. Wt: 256.28 g/mol
InChI Key: XNJNWGDLKNOPIY-UHFFFAOYSA-N
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Description

Benzoic acid, 3-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)-, methyl ester: is a complex organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of a benzoic acid moiety linked to a thiadiazolidine ring, which is further substituted with a methyl ester group. The unique structure of this compound imparts distinct chemical and physical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 3-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)-, methyl ester typically involves the following steps:

    Formation of the Thiadiazolidine Ring: The thiadiazolidine ring can be synthesized by reacting a suitable amine with sulfur dioxide and a chlorinating agent under controlled conditions.

    Attachment to Benzoic Acid: The synthesized thiadiazolidine ring is then coupled with benzoic acid through a condensation reaction, often facilitated by a dehydrating agent.

    Esterification: The final step involves the esterification of the carboxylic acid group of benzoic acid with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

In industrial settings, the production of This compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to optimize efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)-, methyl ester: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol group.

    Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid or aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Nitrobenzoic acids, halobenzoic acids, and sulfonated benzoic acids.

Scientific Research Applications

Benzoic acid, 3-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)-, methyl ester: has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Benzoic acid, 3-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with cellular signaling processes.

Comparison with Similar Compounds

Benzoic acid, 3-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)-, methyl ester: can be compared with other benzoic acid derivatives and thiadiazolidine compounds:

    Benzoic Acid Derivatives: Compounds like salicylic acid and para-aminobenzoic acid share the benzoic acid core but differ in their substituents, leading to variations in their chemical and biological properties.

    Thiadiazolidine Compounds: Similar compounds include thiadiazolidine-1,1-dioxide and thiadiazolidine-2,2-dioxide, which differ in the position and nature of their substituents.

The uniqueness of This compound

Biological Activity

Benzoic acid, 3-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)-, methyl ester (CAS Number: 1896032-53-3) is a chemical compound that integrates a benzoic acid moiety with a thiadiazolidin derivative. This unique structure contributes to its potential biological activities and pharmacological properties. The compound has garnered attention in medicinal chemistry due to its promising applications in various therapeutic contexts.

PropertyValue
Molecular FormulaC₁₀H₁₂N₂O₄S
Molecular Weight256.278 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point423.9 ± 47.0 °C at 760 mmHg
Flash Point210.2 ± 29.3 °C
LogP-0.17

Biological Activity

Benzoic acid derivatives are widely studied for their biological activities , including antimicrobial, antifungal, and anti-inflammatory properties. The specific compound has shown significant promise in several areas:

Antimicrobial and Antifungal Properties

Research indicates that compounds containing the thiadiazolidin structure exhibit antimicrobial and antifungal activities. These activities are often attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes involved in microbial metabolism.

Inhibition of Protein Tyrosine Phosphatases (PTPases)

One of the most notable biological activities of this compound is its inhibition of protein tyrosine phosphatases (PTPases) , particularly PTP-1B. PTPases play critical roles in various signaling pathways related to diabetes and cancer . Inhibiting these enzymes can potentially lead to improved insulin sensitivity and reduced tumor growth.

Antioxidant Activity

The presence of the dioxido group in the compound may enhance its antioxidant activity , contributing to its therapeutic potential against oxidative stress-related diseases. This property is crucial in mitigating cellular damage caused by free radicals.

Case Studies and Research Findings

Several studies have explored the biological effects of benzoic acid derivatives similar to the compound :

  • PTP-1B Inhibition : A study highlighted that compounds derived from thiadiazolidin structures inhibited PTP-1B effectively, leading to improved glucose uptake in muscle cells and enhanced insulin action in diabetic models . This suggests that benzoic acid derivatives could be beneficial in managing diabetes.
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of benzoic acid derivatives, demonstrating their effectiveness against various bacterial strains, which supports their potential use as preservatives or therapeutic agents .
  • In Vivo Studies : Animal models have shown that certain derivatives can modulate lipid profiles and improve metabolic parameters when administered at specific dosages, indicating their potential role in metabolic syndrome management .

Properties

Molecular Formula

C10H12N2O4S

Molecular Weight

256.28 g/mol

IUPAC Name

methyl 3-(1,1-dioxo-1,2,5-thiadiazolidin-2-yl)benzoate

InChI

InChI=1S/C10H12N2O4S/c1-16-10(13)8-3-2-4-9(7-8)12-6-5-11-17(12,14)15/h2-4,7,11H,5-6H2,1H3

InChI Key

XNJNWGDLKNOPIY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2CCNS2(=O)=O

Origin of Product

United States

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